molecular formula C10H16ClNOS B3078648 (Tetrahydro-furan-2-ylmethyl)-thiophen-2-ylmethyl-amine hydrochloride CAS No. 1052552-65-4

(Tetrahydro-furan-2-ylmethyl)-thiophen-2-ylmethyl-amine hydrochloride

Cat. No.: B3078648
CAS No.: 1052552-65-4
M. Wt: 233.76 g/mol
InChI Key: FGAINQXOLLMBAP-UHFFFAOYSA-N
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Description

(Tetrahydro-furan-2-ylmethyl)-thiophen-2-ylmethyl-amine hydrochloride is a secondary amine hydrochloride salt characterized by a tetrahydrofuran (THF) methyl group and a thiophene methyl group linked to an amine center. Its industrial relevance is highlighted by its availability in high purity (99%) for applications in agrochemicals, pharmaceuticals, and chemical intermediates . The compound’s synthesis likely involves nucleophilic substitution or condensation reactions, analogous to methods used for THF-containing phosphazenes and diamines, as described in phosphazene chemistry literature . The hydrochloride salt form enhances solubility and stability, a common strategy for bioactive amines .

Properties

IUPAC Name

1-(oxolan-2-yl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS.ClH/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10;/h2,4,6,9,11H,1,3,5,7-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAINQXOLLMBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=CS2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Tetrahydro-furan-2-ylmethyl)-thiophen-2-ylmethyl-amine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H15NOS·HCl, with a molecular weight of 229.76 g/mol. The compound features a tetrahydrofuran moiety and a thiophene ring, which are known to contribute to biological activity through various mechanisms.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing thiophene and tetrahydrofuran structures. For instance, derivatives of thiophene have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Efficacy of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus20 µM
(Tetrahydro-furan derivative)Escherichia coli40 µM
Thiophene derivativesMethicillin-resistant S. aureus11 nM

This table summarizes the MIC values for various compounds related to this compound, indicating its potential effectiveness against common bacterial pathogens .

The biological activity of this compound likely involves disruption of bacterial cell membranes and interference with metabolic pathways. The presence of the thiophene ring enhances electron delocalization, which may affect the binding affinity to bacterial targets.

Case Studies

  • Study on Antibacterial Efficacy : A study investigated the antibacterial properties of various thiophene derivatives, including this compound. The results indicated that this compound exhibited notable activity against MRSA strains, with an MIC value significantly lower than traditional antibiotics .
  • Synergistic Effects : Another research focused on the synergistic effects of combining this compound with other antimicrobial agents. The combination therapy showed enhanced efficacy against resistant bacterial strains, suggesting a potential for clinical applications in treating antibiotic-resistant infections .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and amine group undergo oxidation under controlled conditions:

  • Thiophene oxidation : Reactions with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) yield sulfoxides or sulfones, depending on reaction duration and temperature.

  • Amine oxidation : Tertiary amines are typically resistant to oxidation, but strong oxidizing agents like meta-chloroperbenzoic acid (mCPBA) can form N-oxides .

Table 1: Oxidation Reactions and Products

ReagentConditionsMajor ProductYield (%)Source
KMnO₄ (aq.)60°C, 4 hThiophene sulfoxide derivative65–72
H₂O₂ (30%)RT, 12 hThiophene sulfone58
mCPBADCM, 0°C, 2 hN-Oxide41

Reduction Reactions

The compound’s imine intermediates or oxidized derivatives can be reduced:

  • Catalytic hydrogenation : Palladium on carbon (Pd/C) under H₂ gas reduces sulfoxides to thiophene derivatives.

  • Borohydride reduction : Sodium borohydride (NaBH₄) selectively reduces reactive intermediates without affecting the THF ring.

Table 2: Reduction Pathways

SubstrateReagentProductSelectivitySource
Sulfoxide derivativePd/C, H₂ (1 atm)Thiophene-methylamineHigh
N-OxideNaBH₄, MeOHTertiary amineModerate

Nucleophilic Substitution

The amine group acts as a nucleophile in reactions with electrophiles:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF under basic conditions (K₂CO₃) to form quaternary ammonium salts .

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) .

Table 3: Substitution Reactions

Reaction TypeReagentConditionsProductYield (%)
AlkylationCH₃I, K₂CO₃THF, reflux, 6 hQuaternary ammonium salt78
AcylationAcCl, Et₃NDCM, 0°C, 2 hN-Acetyl derivative85

Cross-Coupling Reactions

The thiophene moiety participates in transition-metal-catalyzed couplings:

  • Suzuki–Miyaura : Palladium catalysts (Pd(PPh₃)₄) enable coupling with aryl boronic acids, forming biaryl derivatives .

  • Buchwald–Hartwig : Amination reactions with aryl halides yield complex amines .

Table 4: Catalytic Coupling Examples

Coupling TypeCatalystSubstrateProductYield (%)
Suzuki–MiyauraPd(PPh₃)₄Phenylboronic acidBiaryl-thiophene derivative67
Buchwald–HartwigPd₂(dba)₃, Xantphos4-BromoanisoleArylaminated derivative73

Acid-Base Reactions

The hydrochloride salt undergoes neutralization and pH-dependent transformations:

  • Deprotonation : Treatment with NaOH releases the free amine, which can react further.

  • Salt formation : Reacts with strong acids (e.g., HCl gas) to regenerate the hydrochloride form.

Key Research Findings

  • Microwave-assisted acylation reduces reaction time from 12 h to 20 minutes with comparable yields (82–88%) .

  • THF/water co-solvent systems enhance reaction rates in nucleophilic substitutions due to improved solubility of polar intermediates .

  • Computational studies (DFT) predict favorable binding affinities for serotonin receptors, supporting potential CNS applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents (R1/R2) Key Features Applications Reference
(Tetrahydro-furan-2-ylmethyl)-thiophen-2-ylmethyl-amine HCl R1 = THF-methyl; R2 = thiophen-methyl Sulfur-containing heterocycle; enhanced electronic interactions Pharma intermediates, agrochemicals
(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine R1 = THF-methyl; R2 = 4-Cl-benzyl Chlorine substituent; increased lipophilicity Potential pesticidal agents
Jatrorrhizine hydrochloride Isoquinoline alkaloid with Cl Rigid aromatic system; high solubility as HCl salt Antimicrobial, antidiabetic
Tetrachloromonospirophosphazenes (e.g., Compound 1) Phosphazene core with THF-linked groups Inorganic-organic hybrid; thermal stability Flame retardants, catalysts
  • Thiophene vs.
  • Chlorine Substituents : The 4-chloro-benzyl analog (CAS 351436-78-7) exhibits higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Physicochemical Properties

  • Solubility : Hydrochloride salts of amines, such as jatrorrhizine HCl, demonstrate improved water solubility compared to free bases, a critical factor in pharmaceutical formulations .
  • Stability : THF-containing compounds (e.g., tetrahydrofurfuryl acrylates) are prone to hydrolysis but stabilized by the THF ring’s rigidity .

Q & A

Q. What are the standard synthetic protocols for preparing (Tetrahydro-furan-2-ylmethyl)-thiophen-2-ylmethyl-amine hydrochloride?

The synthesis typically involves a multi-step reaction sequence. For example:

  • Step 1 : Condensation of tetrahydrofurfurylamine derivatives with thiophenecarboxaldehyde in a solvent like tetrahydrofuran (THF) or ethanol.
  • Step 2 : Reduction of the intermediate Schiff base using agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
  • Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or diethyl ether).
    Critical parameters include maintaining anhydrous conditions during amine-aldehyde condensation and optimizing stoichiometry to minimize side products. Column chromatography or recrystallization is often used for purification .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the structure, with characteristic shifts for the tetrahydrofuran (δ ~3.5–4.0 ppm) and thiophene (δ ~6.5–7.5 ppm) moieties.
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures purity. Accuracy validation follows ICH guidelines, as demonstrated for similar hydrochlorides .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C11_{11}H16_{16}NOS·HCl, exact mass 245.077 g/mol) .

Q. How should researchers handle discrepancies between spectroscopic data and computational models?

  • Cross-validation : Compare experimental 1^1H NMR shifts with density functional theory (DFT)-predicted chemical shifts.
  • Crystallography : If single crystals are obtainable, X-ray diffraction (using SHELX software) resolves structural ambiguities .
  • Replicate experiments : Ensure reproducibility under controlled conditions (e.g., solvent, temperature) to rule out experimental artifacts .

Advanced Research Questions

Q. What strategies optimize reaction yield and purity in large-scale synthesis?

  • Solvent selection : THF is preferred for its ability to dissolve polar intermediates, but alternatives like dichloromethane may reduce side reactions.
  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to accelerate imine formation, as seen in analogous thiophene-amine syntheses .
  • Workflow design : Implement continuous-flow systems to enhance mixing and heat transfer, reducing byproduct formation .

Q. How can researchers resolve contradictions in pharmacological data across studies?

  • Meta-analysis : Aggregate data from multiple sources using databases like PubChem or SciFinder, focusing on CAS No. [2306823-39-0] for specificity .
  • Dose-response reevaluation : Test the compound across a wider concentration range in cell-based assays to identify non-linear effects.
  • Batch variability control : Standardize synthesis protocols (e.g., HCl salt stoichiometry) to minimize inter-study variability .

Q. What experimental designs are recommended for toxicological profiling of this compound?

  • In vitro screening : Use hepatic (e.g., HepG2) and renal (e.g., HEK293) cell lines to assess acute cytotoxicity (MTT assay).
  • Metabolic stability : Incubate with liver microsomes to evaluate cytochrome P450-mediated degradation.
  • In silico modeling : Apply tools like ProTox-II to predict organ-specific toxicity, prioritizing high-risk endpoints for follow-up .

Q. How should solvent selection balance reactivity and safety in synthesis?

  • Reactivity : THF enhances nucleophilicity in amine-aldehyde condensations but requires strict anhydrous conditions.
  • Safety : Adhere to ICH guidelines for residual solvents; prioritize Class 3 solvents (low toxicity, e.g., ethanol) for final purification steps. For THF, limit residues to ≤720 ppm (per ICH Q3C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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